3-(1,3-Benzothiazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanenitrile
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Overview
Description
3-(1,3-Benzothiazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanenitrile is a complex organic compound characterized by its benzothiazole ring and trifluoromethyl group
Mechanism of Action
Target of Action
The primary target of 3-(1,3-Benzothiazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanenitrile is the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Mode of Action
The compound interacts with its target, the DprE1 enzyme, leading to the inhibition of the enzyme’s activity . This interaction disrupts the normal function of the enzyme, thereby inhibiting the synthesis of the bacterial cell wall
Biochemical Pathways
The inhibition of the DprE1 enzyme affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . This disruption in the pathway leads to the inability of the bacteria to maintain their cell wall, which is crucial for their survival . The downstream effects of this disruption include the death of the bacteria and the potential resolution of the tuberculosis infection .
Pharmacokinetics
The compound’s effectiveness againstMycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target in the bacterial cell .
Result of Action
The primary result of the action of this compound is the inhibition of the DprE1 enzyme, leading to the disruption of the cell wall biosynthesis in Mycobacterium tuberculosis . This disruption results in the death of the bacteria, potentially leading to the resolution of the tuberculosis infection .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Benzothiazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanenitrile typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions to form 1,3-benzothiazole
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. Advanced purification techniques, such as column chromatography or recrystallization, are employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium cyanide (NaCN) and potassium fluoride (KF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of nitriles or halides.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the compound, making it valuable in organic synthesis.
Biology: Research has shown that derivatives of this compound exhibit biological activity, including antibacterial and antifungal properties. These properties make it a candidate for developing new pharmaceuticals.
Medicine: The compound's potential medicinal applications include its use as a precursor for drugs targeting various diseases. Its unique structure allows for the design of molecules with specific biological activities.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
Benzothiazole derivatives: These compounds share the benzothiazole core but may have different substituents.
Trifluoromethylated compounds: Other compounds with trifluoromethyl groups exhibit similar stability and reactivity.
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2OS/c12-11(13,14)10(17,5-6-15)9-16-7-3-1-2-4-8(7)18-9/h1-4,17H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTBKENXWAJCIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(CC#N)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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